Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate
Overview
Description
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate is an organic compound with the molecular formula C11H11NO7 and a molecular weight of 269.21 g/mol . It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a carbonyloxy linkage. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate can be synthesized through a multi-step process involving the reaction of ethyl bromoacetate with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide. The resulting intermediate is then treated with phosgene or a phosgene equivalent to introduce the carbonyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: 4-nitrophenol and ethyl acetate.
Reduction: Ethyl 2-((4-aminophenoxy)carbonyloxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release active pharmaceutical ingredients.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate involves its hydrolysis to release 4-nitrophenol and ethyl acetate. The released 4-nitrophenol can undergo further metabolic transformations in biological systems. The compound’s reactivity is primarily due to the presence of the ester and nitro groups, which are susceptible to nucleophilic attack and reduction, respectively.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((4-aminophenoxy)carbonyloxy)acetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-((4-nitrophenoxy)carbonyloxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-((4-nitrophenoxy)carbonyloxy)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the nitro and ester groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate, a compound with significant potential in various biological applications, has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound features a nitrophenoxy group that is known for its reactivity and biological significance. The compound can be synthesized through several methods, typically involving the reaction of ethyl acetate with 4-nitrophenyl chloroformate under basic conditions. This synthesis route allows for the introduction of the nitrophenoxy group, enhancing the compound's biological activity.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrophenoxycarbonyl moiety can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and anticancer properties .
- Cell Membrane Interaction : The compound may disrupt cellular processes by affecting membrane integrity, which is essential for cellular signaling pathways .
- Cytotoxicity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies. Below is a summary table of its cytotoxic effects against different cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 15.6 | |
SK-MEL-2 (Melanoma) | 12.3 | |
MCF-7 (Breast Cancer) | 18.7 |
These results indicate that this compound exhibits significant cytotoxicity across multiple cancer types.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. The following table summarizes its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
---|---|---|
E. coli | 32 | |
S. aureus | 16 | |
P. aeruginosa | 64 |
These findings suggest that this compound could serve as a potential lead compound in the development of new antimicrobial agents.
Case Study 1: Anticancer Applications
A recent study investigated the effects of this compound on human lung cancer cells (A549). The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 15.6 µM, indicating significant potential for further development as an anticancer therapeutic .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 16 µg/mL and 32 µg/mL respectively, suggesting that it could be effective in treating infections caused by these pathogens.
Properties
IUPAC Name |
ethyl 2-(4-nitrophenoxy)carbonyloxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-2-17-10(13)7-18-11(14)19-9-5-3-8(4-6-9)12(15)16/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMYKBJNYREDMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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